molecular formula C23H21N3O5S B11664915 methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11664915
M. Wt: 451.5 g/mol
InChI Key: FTVKRWDTJPDCKF-LFVJCYFKSA-N
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Description

METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoate ester and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE typically involves multiple steps. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The sulfonamide group, in particular, is known to inhibit certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is unique due to the presence of both the ester and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 4-[(E)-[[4-[benzenesulfonyl(methyl)amino]benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C23H21N3O5S/c1-26(32(29,30)21-6-4-3-5-7-21)20-14-12-18(13-15-20)22(27)25-24-16-17-8-10-19(11-9-17)23(28)31-2/h3-16H,1-2H3,(H,25,27)/b24-16+

InChI Key

FTVKRWDTJPDCKF-LFVJCYFKSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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